molecular formula C7H10FN3 B8669795 MFCD17168444

MFCD17168444

Cat. No.: B8669795
M. Wt: 155.17 g/mol
InChI Key: LTVAGLWXHNRYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD17168444: is a chemical compound with the molecular formula C7H10FN3 It is a derivative of pyridine, characterized by the presence of two amino groups at positions 2 and 5, a fluorine atom at position 3, and two methyl groups attached to the nitrogen atom at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: MFCD17168444 is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound may be used to study the effects of fluorine substitution on the biological activity of pyridine derivatives. It can also be explored for its potential use in drug development, particularly in designing molecules with specific biological targets .

Industry: The compound’s unique chemical properties make it suitable for use in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It can be used as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other industrial chemicals .

Mechanism of Action

The mechanism of action of MFCD17168444 involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to increased biological activity. The dimethylamino groups may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

  • 2,5-Pyridinediamine, 3-bromo-N2,N2-dimethyl-
  • 2,5-Pyridinediamine, 3-chloro-N2,N2-dimethyl-
  • 2,5-Pyridinediamine, 3-iodo-N2,N2-dimethyl-

Comparison:

Properties

Molecular Formula

C7H10FN3

Molecular Weight

155.17 g/mol

IUPAC Name

3-fluoro-2-N,2-N-dimethylpyridine-2,5-diamine

InChI

InChI=1S/C7H10FN3/c1-11(2)7-6(8)3-5(9)4-10-7/h3-4H,9H2,1-2H3

InChI Key

LTVAGLWXHNRYBQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=N1)N)F

Origin of Product

United States

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